Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7(11)6-13-4-3-12-9(8)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNXZDLYYQMRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to 6-bromoimidazo[1,2-a]pyridine Core
- Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
- Conditions: Reaction is carried out in a solvent such as ethanol, methanol, or water under alkaline conditions (using sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine).
- Temperature and Time: Typically 25–55 °C for 2 to 24 hours.
- Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and evaporated to yield a crude 6-bromoimidazo[1,2-a]pyridine product.
- Purification: The crude product is recrystallized from a mixed solvent system of ethyl acetate and normal hexane (volume ratio 1:1) to obtain a high-purity crystalline product.
Example Data from Patent Embodiments:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| 2-Amino-5-bromopyridine (g) | 51.9 (300 mmol) | 51.9 (300 mmol) | 51.9 (300 mmol) |
| Monochloroacetaldehyde (40%) | 70.7 (360 mmol) | 70.7 (360 mmol) | 70.7 (360 mmol) |
| Alkali | Sodium bicarbonate (30.2 g) | Sodium carbonate (15.0 g) | Sodium hydroxide (14.4 g) |
| Solvent | Ethanol (66.9 g) | Ethanol (66.9 g) | Methanol (66.9 g) |
| Reaction Temperature (°C) | 55 | 55 | 55 |
| Reaction Time (hours) | 5 | 10 | 12 |
| Product Yield (%) | 72.0 | 67.8 | Not specified |
| Melting Point (°C) | 76.5–78.0 | 76.3–78.2 | Not specified |
This method offers mild reaction conditions, ease of handling, and high product purity with reproducible yields.
Synthesis via Intermediate Ethyl 6-bromoimidazo[1,2-a]pyridyl-3-formate
An alternative and more elaborated synthetic route involves the preparation of an intermediate ethyl ester derivative, which can be hydrolyzed to the corresponding acid or further manipulated:
Formation of the Intermediate
- Step 1: React 2-amino-5-bromopyridine with N,N-dimethylformamidodimethyl acetal at 40–100 °C for 2–8 hours to form an amidine intermediate.
- Step 2: React this intermediate with ethyl bromoacetate at 60–160 °C for 3–15 hours under alkaline conditions (using sodium bicarbonate, sodium carbonate, or similar bases) in solvents such as dioxane, toluene, DMF, or N,N-dimethylacetamide.
- Workup: After reaction completion, cool to room temperature, extract with ethyl acetate, wash with water and saturated brine, dry, and concentrate to obtain crude ethyl 6-bromoimidazo[1,2-a]pyridyl-3-formate.
- Purification: Recrystallization from a mixture of normal hexane and ethyl acetate (volume ratio 3:1) yields the pure ester product.
Hydrolysis to Acid (Optional)
- The ethyl ester can be hydrolyzed under alkaline conditions (using sodium hydroxide, potassium hydroxide, or lithium hydroxide) in a mixture of methanol or ethanol and water at 20–80 °C for 1–5 hours.
- Neutralization with 30% hydrochloric acid, followed by filtration, washing, and drying, yields 6-bromoimidazo[1,2-a]pyridyl-3-formic acid.
This method is noted for:
- Readily available and cost-effective raw materials.
- Mild reaction conditions and straightforward operation.
- High purity and stable product quality.
- Suitability for laboratory and industrial scale synthesis.
Comparative Summary Table of Preparation Methods
| Aspect | Method 1: Direct Cyclization | Method 2: Intermediate Ester Route |
|---|---|---|
| Starting Material | 2-Amino-5-bromopyridine + 40% aqueous monochloroacetaldehyde | 2-Amino-5-bromopyridine + N,N-dimethylformamidodimethyl acetal + ethyl bromoacetate |
| Key Reagents | Alkali (NaHCO3, Na2CO3, NaOH), ethanol/methanol/water | Alkali (NaHCO3, Na2CO3), solvents (dioxane, toluene, DMF) |
| Reaction Conditions | 25–55 °C, 2–24 h | 40–160 °C, 2–15 h |
| Workup | Ethyl acetate extraction, drying, recrystallization | Ethyl acetate extraction, drying, recrystallization |
| Product Purity | High (after recrystallization) | High (after recrystallization) |
| Yield | ~68–72% | Not explicitly stated but implied high |
| Advantages | Mild conditions, simple, reproducible | Versatile intermediate, suitable for further functionalization |
| Industrial Suitability | Yes | Yes |
Research Findings and Notes
- The direct cyclization method is advantageous for its simplicity and mild conditions, making it suitable for both laboratory and industrial applications with good yields and purity.
- The intermediate ester route provides a flexible platform for further chemical modifications, such as hydrolysis to the acid or derivatization, with controlled reaction parameters and high product quality.
- Alkali choice and solvent systems critically influence reaction efficiency and product purity. Sodium bicarbonate and sodium carbonate are preferred bases for mild reaction conditions.
- Recrystallization solvent systems (ethyl acetate/hexane mixtures) are effective for purification, yielding crystalline products with sharp melting points indicative of high purity.
- The described methods avoid the use of expensive noble metal catalysts and harsh reducing agents, reducing environmental impact and operational complexity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, solvents such as dimethylformamide, and catalysts for specific transformations. For example, radical reactions for the functionalization of imidazo[1,2-a]pyridines often involve transition metal catalysis or metal-free oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Pharmacological Applications
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate and its derivatives have been studied for their potential pharmacological properties. The imidazo[1,2-a]pyridine scaffold is known for various biological activities:
- Anticancer Activity : Compounds containing the imidazo[1,2-a]pyridine structure have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting these kinases can lead to reduced cancer cell proliferation .
- Anticonvulsant Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit anticonvulsant effects, making them candidates for treating epilepsy and other seizure disorders .
- Antiviral Effects : Some studies have highlighted the antiviral potential of imidazo[1,2-a]pyridine derivatives against various viral infections, suggesting a broad spectrum of activity against pathogens .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial for conditions such as arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves several steps that can vary based on the desired purity and yield. A common synthetic approach includes:
- Starting Materials : The synthesis often begins with 5-bromo-2,3-diaminopyridine and ethyl bromopyruvate as key reactants. These materials undergo a series of reactions under specific conditions to yield the target compound.
- Reaction Conditions : The reaction is generally conducted in an organic solvent such as ethanol at elevated temperatures (reflux conditions), which facilitates the formation of the imidazo ring system. Sodium bicarbonate is commonly used as a base to promote the reaction .
- Purification Techniques : After the reaction completion, purification methods such as recrystallization from suitable solvents (e.g., hexane or ethyl acetate) are employed to isolate the product in high purity .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
- Study on Anticancer Activity : A research article reported that derivatives of this compound exhibited significant inhibition of CDK activity in vitro, leading to decreased proliferation rates in cancer cell lines. This study supports its potential development as an anticancer agent .
- Evaluation of Anticonvulsant Effects : Another study demonstrated that specific derivatives showed promising results in animal models for epilepsy, indicating their potential use in developing new anticonvulsant medications .
Mechanism of Action
The mechanism of action of Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate in medicinal applications involves its interaction with specific molecular targets. For example, in anti-tuberculosis research, compounds in this class have been shown to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
The substitution of bromine with other halogens at position 6 significantly alters molecular properties (Table 1):
Key Observations :
Substituent Position and Functional Group Variations
Carboxylate Ester Position
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₁₀BrN₃O₂, MW 284.12): The carboxylate ester at position 2 and an amino group at position 8 enable hydrogen bonding (N–H⋯N), influencing crystal packing and solubility .
Additional Substituents
Pharmacological Activity Trends
Physicochemical and Crystallographic Properties
- Crystal Packing: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate crystallizes in monoclinic P21/c with layered hydrogen-bonded networks, enhancing thermal stability .
- Solubility: Amino-substituted derivatives exhibit higher aqueous solubility due to hydrogen bonding, whereas halogenated analogs favor organic solvents .
Biological Activity
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of a bromine atom and a carboxylate group enhances its utility in organic synthesis and pharmaceutical applications. The molecular formula is C₁₀H₈BrN₃O₂, with a molecular weight of approximately 284.09 g/mol.
Synthesis Methods
The synthesis typically involves multi-step processes, including:
- Bromination of the precursor compound.
- Carboxylation to introduce the carboxylate group.
- Use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate to facilitate cyclization.
Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity products. The compound can also be synthesized using continuous flow reactors to enhance efficiency and yield .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance:
- In vitro studies have shown that certain derivatives effectively inhibit cancer cell proliferation, with IC₅₀ values indicating significant potency against various cancer cell lines .
- A study reported that compounds derived from this scaffold demonstrated activity against multidrug-resistant cancer cells, suggesting potential for overcoming resistance mechanisms .
Anti-Tuberculosis Activity
This compound derivatives have also been evaluated for anti-tuberculosis (TB) activity:
- High-throughput screening identified several compounds with minimal inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .
- Notably, some derivatives showed enhanced activity against both replicating and non-replicating strains of TB, indicating their potential as novel anti-TB agents .
Anti-Hepatitis B Virus Activity
A series of derivatives were synthesized and tested for their efficacy against Hepatitis B virus (HBV):
- The most promising compounds exhibited IC₅₀ values between 1.3 to 9.1 µM, demonstrating significant inhibition of HBV DNA replication . This suggests potential utility in antiviral drug development.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its chemical structure:
- Substituent Effects : The presence of electron-withdrawing groups like bromine enhances the compound's interaction with biological targets.
- Ring Modifications : Variations in the imidazole or pyridine rings can significantly alter potency and selectivity against specific biological targets .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various imidazo[1,2-a]pyridine derivatives, one compound demonstrated an IC₅₀ value of 0.5 µM against breast cancer cells, indicating strong cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-TB Activity
Another investigation highlighted a derivative with an MIC of 0.006 µM against Mtb strains, showcasing its potential as a lead compound in TB treatment development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
